Cas no 1156835-52-7 (2-[methyl(piperidin-4-yl)amino]acetic acid)
2-[methyl(piperidin-4-yl)amino]acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(Methyl(piperidin-4-yl)amino)acetic acid dihydrochloride
- N-Methyl-N-piperidin-4-ylglycine dihydrochloride
- 2-[methyl(piperidin-4-yl)amino]acetic acid
- starbld0026784
- Z1695822071
- AKOS022185650
- 1156835-52-7
- ALBB-016393
- N-Methyl-N-piperidin-4-ylglycine--hydrogen chloride (1/2)
- glycine, N-methyl-N-4-piperidinyl-, dihydrochloride
- 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
- 2-[methyl(piperidin-4-yl)amino]acetic acid;dihydrochloride
- 1607291-34-8
- CS-0234081
- N-methyl-N-4-piperidinylglycine(SALTDATA: 2HCl H2O)
- DTXSID70718302
- EN300-138588
- N-Methyl-N-(piperidin-4-yl)glycine dihydrochloride
-
- MDL: MFCD26959540
- Inchi: 1S/C8H16N2O2.2ClH/c1-10(6-8(11)12)7-2-4-9-5-3-7;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H
- InChI Key: JOVQRXZNFPDVLL-UHFFFAOYSA-N
- SMILES: Cl.Cl.OC(CN(C)C1CCNCC1)=O
Computed Properties
- Exact Mass: 244.0745332g/mol
- Monoisotopic Mass: 244.0745332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6Ų
2-[methyl(piperidin-4-yl)amino]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276131-5g |
2-(Methyl(piperidin-4-yl)amino)acetic acid dihydrochloride |
1156835-52-7 | 95% | 5g |
$707 | 2021-08-18 | |
| TRC | N050130-250mg |
N-Methyl-N-piperidin-4-ylglycine Dihydrochloride |
1156835-52-7 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N050130-500mg |
N-Methyl-N-piperidin-4-ylglycine Dihydrochloride |
1156835-52-7 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N050130-1000mg |
N-Methyl-N-piperidin-4-ylglycine Dihydrochloride |
1156835-52-7 | 1g |
$ 720.00 | 2022-06-03 | ||
| Ambeed | A318493-1g |
2-(Methyl(piperidin-4-yl)amino)acetic acid dihydrochloride |
1156835-52-7 | 95+% | 1g |
$267.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10169-100mg |
2-[methyl(piperidin-4-yl)amino]acetic acid |
1156835-52-7 | 95% | 100mg |
¥447.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10169-250mg |
2-[methyl(piperidin-4-yl)amino]acetic acid |
1156835-52-7 | 95% | 250mg |
¥596.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10169-500mg |
2-[methyl(piperidin-4-yl)amino]acetic acid |
1156835-52-7 | 95% | 500mg |
¥998.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10169-1g |
2-[methyl(piperidin-4-yl)amino]acetic acid |
1156835-52-7 | 95% | 1g |
¥1497.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10169-5g |
2-[methyl(piperidin-4-yl)amino]acetic acid |
1156835-52-7 | 95% | 5g |
¥4497.0 | 2024-04-25 |
2-[methyl(piperidin-4-yl)amino]acetic acid Suppliers
2-[methyl(piperidin-4-yl)amino]acetic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 2-[methyl(piperidin-4-yl)amino]acetic acid
Introduction to 2-[methyl(piperidin-4-yl)amino]acetic acid (CAS No. 1156835-52-7) and Its Emerging Applications in Chemical Biology and Medicine
2-[methyl(piperidin-4-yl)amino]acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1156835-52-7, is a novel organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of piperidine derivatives, which are widely recognized for their role in drug design and development. The presence of both a methyl group and an amino group attached to a piperidine ring, along with a carboxylic acid moiety, contributes to its versatility and potential applications in medicinal chemistry.
The structural framework of 2-[methyl(piperidin-4-yl)amino]acetic acid positions it as a promising candidate for further exploration in the synthesis of bioactive molecules. Piperidine derivatives are particularly interesting because they can mimic the binding properties of natural amino acids, making them valuable scaffolds for designing small-molecule inhibitors and modulators. The compound’s ability to interact with biological targets through its multiple functional groups has led to its investigation in various therapeutic contexts.
In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders, cancer, and inflammatory diseases. The piperidine core of 2-[methyl(piperidin-4-yl)amino]acetic acid has been shown to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical factors for drug efficacy. Additionally, the compound’s carboxylic acid group provides a site for further chemical modification, enabling the synthesis of more complex derivatives with enhanced biological activity.
One of the most compelling aspects of 2-[methyl(piperidin-4-yl)amino]acetic acid is its potential as a lead compound for drug discovery. Researchers have leveraged its structural features to develop analogs that target specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that derivatives of this compound can inhibit kinases, which are often overactive in cancer cells. The ability to fine-tune the molecule’s properties through structural modifications has opened up new avenues for developing targeted therapies.
The carboxylic acid moiety in 2-[methyl(piperidin-4-yl)amino]acetic acid also plays a crucial role in its interactions with biological systems. This functional group can participate in hydrogen bonding, electrostatic interactions, and even covalent modifications, making it an ideal candidate for designing molecules that can selectively bind to biological targets. Such interactions are essential for modulating cellular processes and have implications for both therapeutic and diagnostic applications.
Recent advancements in computational chemistry have further enhanced the utility of 2-[methyl(piperidin-4-yl)amino]acetic acid as a starting point for drug development. Molecular docking simulations and virtual screening techniques have allowed researchers to predict how this compound might interact with various biological targets. These computational methods have reduced the time and cost associated with traditional high-throughput screening, accelerating the discovery of novel bioactive molecules.
The pharmaceutical industry has also shown interest in 2-[methyl(piperidin-4-yl)amino]acetic acid due to its potential as an intermediate in the synthesis of more complex drugs. Its well-defined structure and reactivity make it a valuable building block for constructing larger molecules with specific pharmacological profiles. By integrating this compound into drug candidates, researchers aim to enhance their potency, selectivity, and overall therapeutic efficacy.
In conclusion, 2-[methyl(piperidin-4-yl)amino]acetic acid (CAS No. 1156835-52-7) represents a significant advancement in the field of chemical biology and medicinal chemistry. Its unique structural features, combined with its potential as a lead compound for drug discovery, make it a compelling target for further research. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapeutics aimed at treating some of today’s most challenging diseases.
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